molecular formula C11H10O2 B169447 1-Methoxynaphthalen-2-ol CAS No. 18515-10-1

1-Methoxynaphthalen-2-ol

Cat. No.: B169447
CAS No.: 18515-10-1
M. Wt: 174.2 g/mol
InChI Key: LVQCQPJRMITAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol. One common method is the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C10H7OH+(CH3O)2SO2C10H7OCH3+NaHSO4C_{10}H_{7}OH + (CH_3O)_2SO_2 \rightarrow C_{10}H_{7}OCH_3 + NaHSO_4 C10​H7​OH+(CH3​O)2​SO2​→C10​H7​OCH3​+NaHSO4​

The reaction is carried out under controlled conditions to ensure the selective formation of the methoxy derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methoxynaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-1-Methoxynaphthalen-2-ol.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

1-Methoxynaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor to 1-Methoxynaphthalen-2-ol, it lacks the methoxy group.

    1-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

    2-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQCQPJRMITAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451646
Record name 2-Hydroxy1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-10-1
Record name 2-Hydroxy1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.